molecular formula C16H22N2O2 B11265833 3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide

3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide

Cat. No.: B11265833
M. Wt: 274.36 g/mol
InChI Key: IVZZHNPQHWGULC-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Butanamide Group: The butanamide group can be introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: NaBH4 or LiAlH4, ethanol or THF, reflux.

    Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

3,3-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)10-14(19)17-12-6-7-13-11(9-12)5-8-15(20)18(13)4/h6-7,9H,5,8,10H2,1-4H3,(H,17,19)

InChI Key

IVZZHNPQHWGULC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C

Origin of Product

United States

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